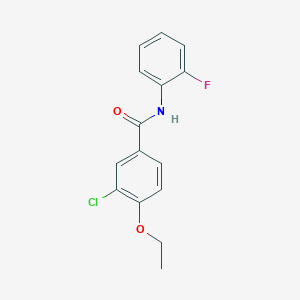
5-formyl-2-methoxyphenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-2-methoxyphenyl phenylacetate, also known as FMPP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. FMPP is a derivative of the natural compound safrole, which is found in certain plants and has been used in traditional medicine for centuries. In
Scientific Research Applications
5-formyl-2-methoxyphenyl phenylacetate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other compounds, as a tool for investigating the function of certain proteins and enzymes, and as a potential therapeutic agent for various diseases. 5-formyl-2-methoxyphenyl phenylacetate has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-formyl-2-methoxyphenyl phenylacetate is not fully understood, but it is believed to work through various pathways in the body, including the inhibition of certain enzymes and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has been shown to interact with the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-formyl-2-methoxyphenyl phenylacetate has various biochemical and physiological effects in the body, including the induction of cell death in cancer cells, the reduction of inflammation and oxidative stress, and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-formyl-2-methoxyphenyl phenylacetate in lab experiments is its relatively low toxicity compared to other compounds. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to be stable under certain conditions, making it easier to handle and store. However, one limitation of using 5-formyl-2-methoxyphenyl phenylacetate is its limited availability, as the synthesis method requires specialized equipment and expertise. Additionally, the purity of the final product can vary depending on the synthesis method used, which can affect the results of experiments.
Future Directions
There are several future directions for research on 5-formyl-2-methoxyphenyl phenylacetate, including further investigation of its mechanism of action and potential therapeutic applications. 5-formyl-2-methoxyphenyl phenylacetate could potentially be used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further research could be done to optimize the synthesis method for 5-formyl-2-methoxyphenyl phenylacetate, making it more accessible to researchers. Finally, 5-formyl-2-methoxyphenyl phenylacetate could be used as a tool for investigating the function of certain proteins and enzymes, potentially leading to new insights into the underlying mechanisms of various diseases.
Synthesis Methods
5-formyl-2-methoxyphenyl phenylacetate can be synthesized from safrole through a multi-step process involving oxidation, reduction, and esterification reactions. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product. However, the process still requires specialized equipment and expertise, making it challenging for some researchers to access 5-formyl-2-methoxyphenyl phenylacetate for their experiments.
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVRZYNESUTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-2-methoxyphenyl) 2-phenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)


![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)


![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)